5-Bromo-2-methyl-8-quinolinamine
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Overview
Description
5-Bromo-2-methyl-8-quinolinamine is a chemical compound with the CAS Number: 1417632-66-6 . It has a molecular weight of 237.1 . The IUPAC name for this compound is 5-bromo-2-methylquinolin-8-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antileishmanial Activity
5-Bromo-2-methyl-8-quinolinamine derivatives have shown potential in the treatment of Leishmania donovani infections, a parasitic disease. Research indicates that specific structural modifications, especially in the terminal piperazine moiety of 8-quinolinamines, can lead to increased potency against this parasite (Johnson & Werbel, 1983).
Analytical Applications
8-Quinolinamine derivatives, including this compound, have been studied for their analytical applications, particularly in oxidation reactions using vanadium(V). These reactions demonstrate the impact of substitutions at the 8-position of the quinoline derivatives, which can be utilized in analytical chemistry (Assamoi, Hamon, & Likforman, 1988).
Antimalarial and Antimicrobial Properties
Research into 8-quinolinamines and their derivatives has shown promising results in combating malaria. Specific analogues of these compounds have exhibited superior biological efficacy compared to standard drugs like chloroquine against drug-sensitive and drug-resistant malaria strains. Additionally, these compounds have shown promising antileishmanial and antimicrobial activities, including against various fungi and bacteria (Vangapandu et al., 2003).
Antifungal Activity
The antifungal properties of 2-Methyl-8-quinolinol and its derivatives, including those with bromo substitutions, have been explored. These compounds demonstrate in vitro activity against various fungi, including Aspergillus and Candida species, suggesting their potential as antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).
Corrosion Inhibition
This compound derivatives have also been studied for their potential as corrosion inhibitors. These compounds have shown promising results in protecting metals like steel from acidic corrosion, making them useful in industrial applications (Rbaa et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-methylquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCHTGURXCSMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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